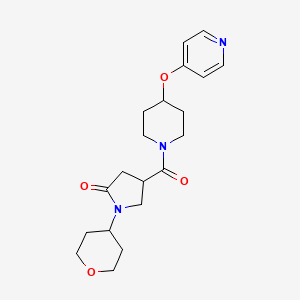

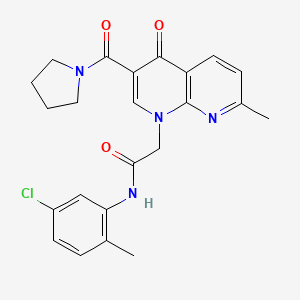

![molecular formula C13H11N3OS B2898214 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034547-90-3](/img/structure/B2898214.png)

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Research has shown that derivatives of thiophene, such as those related to 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, are valuable in the synthesis of various heterocyclic compounds. These derivatives have been used in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the field of heterocyclic chemistry (Mohareb et al., 2004).

Antibacterial Activity

Another important application of compounds structurally similar to this compound is in the development of antibacterial agents. Some derivatives have been shown to exhibit moderate to good antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Panda et al., 2011).

Experimental and Theoretical Studies in Functionalization Reactions

These compounds are also significant in experimental and theoretical studies focused on functionalization reactions. For instance, studies involving the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine have provided insights into the mechanisms of such transformations (Yıldırım et al., 2005).

Antitumor and Antimicrobial Activities

Further applications include the exploration of antitumor and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridine derivatives and their subsequent testing for antioxidant, antitumor, and antimicrobial activities have expanded the potential therapeutic uses of these compounds (El‐Borai et al., 2013).

Synthesis and Structural Analysis

The synthesis of pyrazole-thiophene-based amide derivatives and their structural analysis using computational applications have been another area of research. Such studies have shed light on the chemical reactivity descriptors and non-linear optical (NLO) properties of these compounds, contributing to a deeper understanding of their physical and chemical properties (Kanwal et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Moreover, the synthesis of novel pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. Such studies highlight the diverse therapeutic potentials of these compounds (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a serine/threonine-protein kinase involved in the control of the cell cycle .

Mode of Action

Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . In the context of CDK2 inhibition, these compounds may interact with the kinase to disrupt its function .

Biochemical Pathways

Related compounds have been shown to impact purine biochemical reactions . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in these reactions .

Result of Action

Related compounds have shown superior cytotoxic activities against certain cell lines . This suggests that 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide may also have potential cytotoxic effects.

Action Environment

The photophysical properties of related compounds can be tuned, suggesting that light exposure could potentially influence their behavior .

Eigenschaften

IUPAC Name |

4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPPNDVNIQIFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

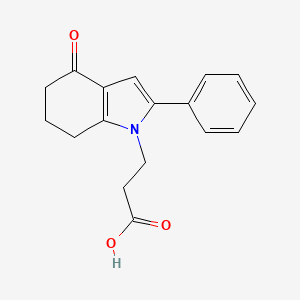

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

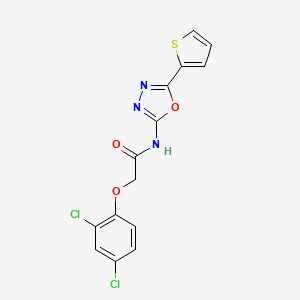

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)

![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)

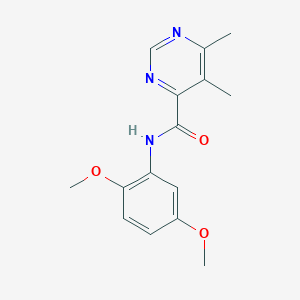

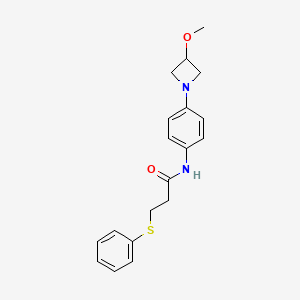

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

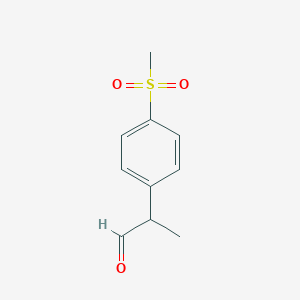

![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)